molecular formula C10H14ClNO2 B1590512 2-Amino-3-phenylbutanoic acid hydrochloride CAS No. 80997-87-1

2-Amino-3-phenylbutanoic acid hydrochloride

Cat. No.: B1590512
CAS No.: 80997-87-1
M. Wt: 215.67 g/mol
InChI Key: SGKWQBMDOXGYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It is a derivative of 2-amino-3-phenylbutanoic acid, where the hydrochloride salt form enhances its solubility in water. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-phenylbutanoic acid hydrochloride, also known as Phenibut, is the GABA (gamma-aminobutyric acid) receptor in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

This compound acts as a GABA B receptor agonist . Similar to baclofen and γ-hydroxybutyrate (GHB), it binds to the GABA B receptors, leading to increased inhibitory neurotransmission . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Biochemical Pathways

The action of this compound on GABA B receptors affects several biochemical pathways. The activation of these receptors leads to the opening of potassium channels and the closing of calcium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

This compound is well-absorbed in the body with a bioavailability of over 63% for a 250 mg dose . It distributes widely throughout the body and across the blood-brain barrier . The compound has a minimal metabolism in the liver and an elimination half-life of 5.3 hours for a 250 mg dose . About 63% of the compound is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include decreased neuronal excitability and reduced neurotransmitter release. This leads to its central nervous system depressant and anxiolytic effects . Overdose of the compound can produce marked central nervous system depression including unconsciousness .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body. It has been reported that the compound has a solubility of 25mg/mL in DMF, 20mg/mL in DMSO, 14mg/mL in ethanol, and 10mg/mL in PBS (pH 7.2) . These factors can potentially impact the pharmacokinetics and pharmacodynamics of the compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-3-phenylbutanoic acid hydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins. The compound’s localization or accumulation may be influenced by these interactions .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-amino-3-phenylbutanoic acid.

    Hydrochloride Formation: The free base form of 2-amino-3-phenylbutanoic acid is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and concentration.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted phenylbutanoic acids.

Scientific Research Applications

2-Amino-3-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and its ability to act on both GABA and dopamine pathways, providing a combination of anxiolytic and stimulatory effects.

Properties

IUPAC Name

2-amino-3-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKWQBMDOXGYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001690
Record name beta-Methylphenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80997-87-1
Record name Phenylalanine, β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80997-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-3-phenyl-DL-alanine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080997871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylphenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methyl-3-phenyl-DL-alanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-phenylbutanoic acid hydrochloride
Reactant of Route 2
2-Amino-3-phenylbutanoic acid hydrochloride
Reactant of Route 3
2-Amino-3-phenylbutanoic acid hydrochloride
Reactant of Route 4
2-Amino-3-phenylbutanoic acid hydrochloride
Reactant of Route 5
2-Amino-3-phenylbutanoic acid hydrochloride
Reactant of Route 6
2-Amino-3-phenylbutanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.